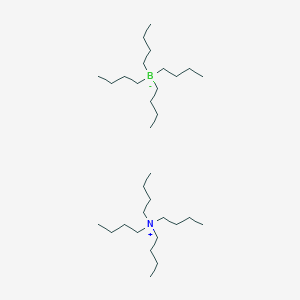

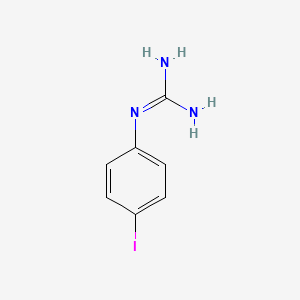

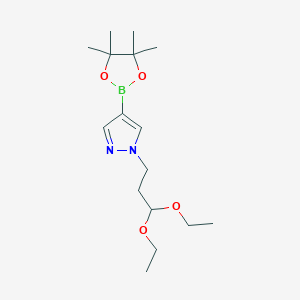

![molecular formula C5H4N4O2 B1610138 imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 67410-57-5](/img/structure/B1610138.png)

imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Descripción general

Descripción

Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a chemical compound recognized as an important scaffold in medicinal chemistry . It has been used for the design of ligands for various enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 .

Synthesis Analysis

The synthesis of imidazo[1,2-a][1,3,5]triazine derivatives involves an I2-mediated annulation of 2-amino [1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines . Another class of imidazo[1,2-a][1,3,5]triazines tethered with an additional 1,2-dicarbonyl motif is obtained by changing the reaction conditions .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a][1,3,5]triazine derivatives include the annulation of the imidazole ring onto substituted 1,3,5-triazines . The two most common approaches utilize reactions of 2-amino-1,3,5-triazines with α-haloaldehydes/ketones or chalcones, and intramolecular cyclizations of 2-amino-1,3,5-triazines substituted at the amino group .

Aplicaciones Científicas De Investigación

Organic Synthesis

Imidazo[1,2-a][1,3,5]triazine derivatives are synthesized from 2-amine-[1,3,5]triazines with ketones . This process involves an I2-mediated annulation of 2-amino[1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines .

Medicinal Chemistry

The imidazo[1,2-a][1,3,5]triazine ring system is recognized as an important scaffold in medicinal chemistry . It has been used for the design of ligands for μ-opioid and A1 adenosine receptors. The targets for imidazo[1,2-a][1,3,5]triazines include a variety of enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 .

Multicomponent Synthesis

A highly selective, one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a][1,3,5]triazines has been developed . The scope of the method was explored in two dimensions, varying the structures of trialkyl orthoesters and 2-aminoimidazoles in their reactions with cyanamide . This method was conveniently performed under microwave irradiation, and it was also proved to be efficient under conventional heating .

Corrosion Inhibition

Imidazole pyrimidine and its derivatives, which include imidazo[1,2-a][1,3,5]triazine, are potential corrosion inhibitors used to protect steel from environmental corrosion . This application is particularly important in industries where metal structures are exposed to harsh environmental conditions .

Antibacterial and Antiviral Applications

The derivatives of 1,3-diazole, which include imidazo[1,2-a][1,3,5]triazine, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These wide-ranging applications make this compound an important tool in the development of new therapeutic agents .

Direcciones Futuras

The broad spectrum of biological activities of imidazo[1,2-a][1,3,5]triazines results in ongoing demand for the development of new practical methods for the synthesis of diversely functionalized imidazo[1,2-a][1,3,5]triazines . Since the first report on the synthesis of the imidazo[1,2-a][1,3,5]triazine ring system 50 years ago, a number of methods for the preparation of compounds with this heterocyclic core have been reported . They typically involve triazine ring construction onto substituted imidazoles or, more often, the annulation of the imidazole ring onto substituted 1,3,5-triazines .

Propiedades

IUPAC Name |

1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H,(H2,6,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWAVYDCTUEOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452030 | |

| Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |

CAS RN |

67410-57-5 | |

| Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

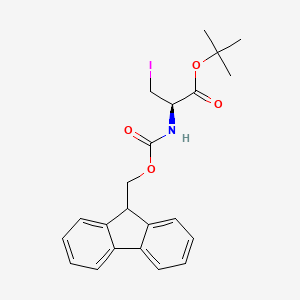

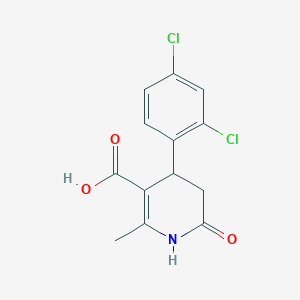

![Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1610056.png)